D-alpha-aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration. It is an alpha-aminobutyric acid and a D-alpha-amino acid. It is an enantiomer of a L-alpha-aminobutyric acid.
D-2-Aminobutyric acid
CAS No.: 2623-91-8
VCID: VC21537032
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-2-Aminobutyric acid, also known as D-alpha-aminobutyric acid, is an optically active form of alpha-aminobutyric acid with a D-configuration. It is a non-natural amino acid, meaning it is not one of the twenty standard amino acids encoded by the genetic code. This compound is of interest in various fields, including pharmaceuticals and biochemical research, due to its unique properties and potential applications. Synthesis of D-2-Aminobutyric AcidThe synthesis of D-2-aminobutyric acid can be achieved through enzymatic methods, which offer high atomic economy and low environmental impact. A tri-enzymatic system involving l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed for its synthesis. This method uses l-threonine as a starting material and produces carbon dioxide and water as by-products, achieving high yields and enantioselectivity . Synthesis Steps
Applications and Research FindingsD-2-Aminobutyric acid serves as an important intermediate in pharmaceutical production. While specific applications of D-2-aminobutyric acid itself are less documented compared to its L-counterpart, research on 2-aminobutyric acid in general highlights its role in modulating glutathione homeostasis and protecting against oxidative stress . Protective Effects Against Oxidative Stress
Availability and Commercial SourcesD-2-Aminobutyric acid is available from several commercial sources, including Thermo Scientific Chemicals and Sigma-Aldrich, with high purity levels (typically 98% or higher) . Commercial Sources |
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CAS No. | 2623-91-8 |
Product Name | D-2-Aminobutyric acid |
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (2R)-2-aminobutanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
Standard InChIKey | QWCKQJZIFLGMSD-GSVOUGTGSA-N |
Isomeric SMILES | CC[C@H](C(=O)[O-])[NH3+] |
SMILES | CCC(C(=O)O)N |
Canonical SMILES | CCC(C(=O)[O-])[NH3+] |
Physical Description | Solid |
Solubility | 278 mg/mL |
Synonyms | D-2-Aminobutyricacid;(R)-2-Aminobutanoicacid;2623-91-8;D-(-)-2-Aminobutyricacid;(2R)-2-aminobutanoicacid;D-alpha-aminobutyricacid;(R)-(-)-2-Aminobutyricacid;D(-)-2-Aminobutyricacid;D-2-Aminobutyrate;D-2-Aminobutanoate;D-a-aminobutyricacid;delta-2-Aminobutyrate;D-2-Aminobuttersaeure;delta-2-Aminobutanoate;(R)-2-Aminobutanoate;2R-amino-butanoicacid;D-2-Aminobutanoicacid;(2R)-2-aminobutanoate;(R)-2-amino-Butanoate;delta-2-Aminobuttersaeure;(r)-2-aminobutyricacid;delta-2-Aminobutyricacid;delta-2-Aminobutanoicacid;(R)-2-amino-Butanoicacid;delta-alpha-aminobutyricacid |
PubChem Compound | 439691 |
Last Modified | Aug 15 2023 |
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